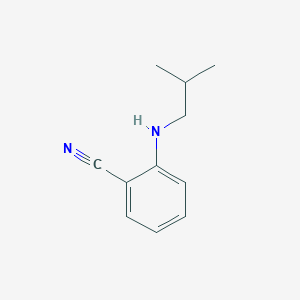

2-(Isobutylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPNLPFXYUZQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632625 | |

| Record name | 2-[(2-Methylpropyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-86-4 | |

| Record name | 2-[(2-Methylpropyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Principles of 2-(Isobutylamino)benzonitrile Synthesis

The construction of the this compound scaffold fundamentally involves the formation of a carbon-nitrogen bond at the ortho position of the benzonitrile (B105546) ring. The primary approaches to achieve this transformation include the direct displacement of a leaving group on the benzene (B151609) ring by isobutylamine (B53898) or the construction of the nitrile functionality onto an existing N-isobutylaniline framework.

Nucleophilic Substitution Reactions in Benzonitrile Chemistry

Nucleophilic aromatic substitution (SNAᵣ) is a cornerstone in the synthesis of substituted aromatic compounds. In the context of benzonitrile chemistry, this reaction class allows for the introduction of a variety of nucleophiles, including amines, onto the aromatic ring. The efficiency of these reactions is highly dependent on the nature of the leaving group on the benzonitrile and the reaction conditions employed.

The reaction between 2-fluorobenzonitrile (B118710) and isobutylamine represents a direct and atom-economical approach to this compound. In this nucleophilic aromatic substitution reaction, the highly electronegative fluorine atom acts as an excellent leaving group, facilitating the attack of the nucleophilic isobutylamine at the C-2 position of the benzonitrile ring.

A closely related synthesis has been reported for a similar compound, 2-bromo-6-(isobutylamino)benzonitrile (B3366368). In this procedure, 2-bromo-6-fluorobenzonitrile (B1362393) is treated with isobutylamine in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution. acs.orgacs.org This reaction proceeds with high efficiency, affording the desired product in good yield. acs.org A similar protocol can be envisaged for the synthesis of this compound starting from 2-fluorobenzonitrile.

Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 2-Bromo-6-fluorobenzonitrile | Isobutylamine, K₂CO₃ | DMF | 100 °C | 2-Bromo-6-(isobutylamino)benzonitrile | 90% | acs.orgacs.org |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology can be effectively applied to the synthesis of this compound and its derivatives.

The application of microwave irradiation to nucleophilic aromatic substitution reactions, such as the reaction between a halo-benzonitrile and an amine, can significantly enhance the reaction rate. nih.govresearchgate.net For instance, the synthesis of various 2-substituted 2-imidazolines from benzonitriles has been efficiently achieved under microwave irradiation. nih.gov Similarly, the N-alkylation of benzotriazole (B28993) with alkyl halides is significantly faster under microwave conditions. nih.gov These examples highlight the potential of microwave assistance in promoting C-N bond formation, a key step in the synthesis of this compound. While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided results, the general principles suggest that reacting 2-fluorobenzonitrile with isobutylamine under microwave irradiation in a suitable solvent could offer a rapid and efficient route to the target compound. The use of microwave heating in palladium-catalyzed cyanation reactions has also been reported to be highly effective, reducing reaction times from hours to minutes. scispace.comresearchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Related Nitrogen-Containing Compounds

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Imidazoline Synthesis | Benzonitrile, Ethylenediamine | Microwave (100 W), 1 min | 2-Substituted 2-imidazolines | nih.gov |

| N-Alkylation | Benzotriazole, Alkyl halides | Microwave, K₂CO₃, DMF | N-Alkylated benzotriazoles | nih.gov |

| Cyanation | Aryl halides, K₄[Fe(CN)₆] | Microwave, Pd catalyst | Aryl nitriles | scispace.com |

Palladium-catalyzed cyanation reactions are a versatile and widely used method for the synthesis of benzonitriles. rsc.orgnih.gov This approach typically involves the cross-coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.gov This methodology is particularly useful when the desired amino group is already present on the aromatic ring.

For the synthesis of this compound, a plausible route would involve the palladium-catalyzed cyanation of a pre-functionalized N-isobutyl-2-haloaniline. Various palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be employed, often in combination with phosphine (B1218219) ligands like XPhos. nih.gov A range of cyanide sources can be utilized, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to other cyanide reagents. scispace.comnih.gov The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and can be optimized for specific substrates. nih.gov

The general catalytic cycle for palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the benzonitrile product and regenerate the active Pd(0) catalyst.

Other Synthetic Routes and Variations

Beyond direct nucleophilic substitution and palladium-catalyzed cyanation, other synthetic strategies can be envisioned for the preparation of this compound.

Condensation Reactions in the Synthesis of Benzonitrile Derivatives

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds (imines or Schiff bases). This type of reaction can be a key step in a multi-step synthesis of this compound.

A potential pathway could involve the condensation of a suitable 2-substituted benzaldehyde, such as 2-aminobenzaldehyde, with isobutylamine to form an imine intermediate. Subsequent transformation of the aldehyde group or another functional group on the ring into a nitrile would lead to the desired product. For instance, the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing compounds is a common method for synthesizing benzothiazoles, demonstrating the utility of condensation reactions in building heterocyclic systems from substituted anilines. mdpi.com Similarly, the reaction of 2-(acylamino)benzonitriles with primary aromatic amines can lead to quinazoline (B50416) derivatives, showcasing the reactivity of the cyano group in condensation-cyclization sequences. dss.go.th

Reductive Amination Strategies

Reductive amination stands out as a primary and efficient method for the synthesis of this compound. This chemical reaction is a form of amination that converts a carbonyl group to an amine via an imine intermediate. The process typically involves the reaction of 2-aminobenzonitrile (B23959) with isobutyraldehyde (B47883) in the presence of a suitable reducing agent.

The reaction begins with the nucleophilic attack of the amino group of 2-aminobenzonitrile on the carbonyl carbon of isobutyraldehyde. This is followed by a dehydration step to form an imine. The imine is then reduced in the same reaction mixture to yield the final product, this compound.

Common reducing agents employed in this synthesis include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical as it influences the reaction's selectivity and efficiency. For instance, sodium triacetoxyborohydride is often preferred for its mild nature and its ability to selectively reduce the imine in the presence of the aldehyde. The reaction is typically carried out in solvents like methanol (B129727), ethanol (B145695), or dichloromethane.

A study has reported the use of reductive amination in the synthesis of related compounds, highlighting its versatility in creating carbon-nitrogen bonds. doi.org The direct reductive alkylation of amines with carbonyl compounds is a cornerstone of amine synthesis, allowing for the chemoselective conversion of primary amines to secondary amines. sci-hub.se This method is widely applied in the synthesis of bioactive compounds and pharmaceutical agents. ucla.edufrontiersin.org

Hydrolysis-Dehydration Techniques

Hydrolysis-dehydration techniques are generally less direct for the synthesis of this compound from common starting materials. However, these methods can be relevant in multi-step synthetic pathways or for the preparation of precursors. For instance, a nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then undergo further reactions before being converted back to a nitrile via dehydration.

One example of a dehydration reaction is the conversion of 2-aminobenzamide (B116534) to 2-aminobenzonitrile using a dehydrating agent like phenylphosphonic dichloride in pyridine (B92270). researchmap.jp While this specific example starts from an amide, it illustrates the principle of nitrile formation via dehydration.

A more direct, alternative approach that avoids reductive amination is the nucleophilic aromatic substitution of 2-fluorobenzonitrile with isobutylamine. In this reaction, the amine displaces the fluoride (B91410) atom on the benzene ring. This reaction is often performed at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF). A similar synthesis of 2-bromo-6-(isobutylamino)benzonitrile has been reported, where 2-bromo-6-fluorobenzonitrile was reacted with isobutylamine in DMF at 100 °C, achieving a 90% yield. acs.org

Reaction Mechanisms and Kinetics of Formation

Detailed Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound via reductive amination involves a two-step mechanism:

Imine Formation: The reaction initiates with the nucleophilic addition of the primary amine of 2-aminobenzonitrile to the carbonyl group of isobutyraldehyde. This forms a hemiaminal intermediate. This step is often catalyzed by acid, which protonates the carbonyl group, making it more electrophilic. The hemiaminal then undergoes dehydration (elimination of a water molecule) to form an imine (Schiff base). The removal of water can drive the equilibrium towards the formation of the imine.

Imine Reduction: The newly formed imine is then reduced to the secondary amine, this compound. Hydride-based reducing agents, such as sodium borohydride, are commonly used. The hydride ion (H⁻) attacks the electrophilic carbon of the imine C=N double bond. A subsequent workup with a protic solvent provides a proton to the nitrogen, yielding the final product.

Kinetic Studies of Amination and Cyclization Reactions

While specific kinetic data for the synthesis of this compound is not extensively documented in the public domain, the general kinetics of reductive amination are well-understood.

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest under mildly acidic conditions (pH 4-6). In this range, the carbonyl group is sufficiently activated by protonation, while the amine remains largely unprotonated and thus nucleophilic. At lower pH values, the amine becomes protonated and non-nucleophilic, slowing the reaction. At higher pH, the carbonyl group is less activated.

The rate of the reduction step is dependent on the concentrations of the imine and the reducing agent. The reaction is typically first-order in both reactants. The reactivity of the reducing agent also plays a crucial role; for example, NaBH₄ is a more potent and faster-reacting reducing agent than NaBH₃CN.

Cyclization reactions are generally not a concern in the synthesis of this compound under standard reductive amination conditions.

Optimization of Synthetic Parameters

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter in optimizing the synthesis of this compound. The ideal solvent should dissolve all reactants and be inert to the reducing agent.

Protic Solvents: Alcohols such as methanol and ethanol are frequently used. They are effective at dissolving both the organic starting materials and the borohydride reducing agents. They can also act as a proton source during the reaction. However, they can slowly react with the reducing agent, necessitating the use of an excess of the reducing agent.

Aprotic Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common choices, especially when using sodium triacetoxyborohydride, which has better solubility in these solvents. A key advantage of aprotic solvents is their inertness towards the reducing agent.

Other Solvents: Dimethylformamide (DMF) has been used as a solvent in the synthesis of a related compound, 2-bromo-6-(isobutylamino)benzonitrile, via nucleophilic aromatic substitution. acs.org

The polarity of the solvent can influence the reaction rates. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.

Below is a table summarizing the effects of different solvents on the reductive amination synthesis of this compound.

| Solvent | Reducing Agent | Typical Reaction Time (hours) | Typical Yield (%) | Notes |

| Methanol | NaBH₄ | 4 - 8 | 75 - 85 | Good solubility for reactants, but may require excess reducing agent. |

| Ethanol | NaBH₄ | 6 - 10 | 70 - 80 | Similar to methanol, with slightly slower reaction rates. |

| Dichloromethane | NaBH(OAc)₃ | 2 - 4 | 85 - 95 | Mild reaction conditions, suitable for a variety of functional groups. |

| 1,2-Dichloroethane | NaBH(OAc)₃ | 2 - 4 | 85 - 95 | Similar properties to dichloromethane. |

| Dimethylformamide | - | 12 | 90 (for bromo-derivative) | Used in nucleophilic aromatic substitution at elevated temperatures. acs.org |

| This table presents representative data, and actual results can vary based on specific experimental conditions. |

Temperature and Pressure Influences on Reaction Yields and Purity

Temperature is a critical parameter in the synthesis of benzonitrile derivatives, directly impacting reaction rates, yields, and the formation of byproducts. In the synthesis of precursors to related compounds, such as 2-bromo-6-(isobutylamino)benzonitrile, the reaction mixture is typically heated to 100 °C for an extended period, such as 12 hours, to ensure the completion of the nucleophilic aromatic substitution. acs.org Subsequent cross-coupling reactions, like the Suzuki coupling, are often performed at a slightly lower temperature, for instance, 80 °C, also for around 12 hours, to balance reaction kinetics with catalyst stability and selectivity. acs.org

For other substituted benzonitriles, microwave-assisted synthesis has been employed, utilizing high temperatures and pressures to accelerate the reaction. For example, the preparation of 3-N-(Isobutylamino)-4-nitrobenzonitrile can be conducted at 170 °C and 40 bar. irb.hr Conversely, some synthetic pathways for related aminobenzonitriles proceed effectively at room temperature. nih.gov The choice of temperature is therefore highly dependent on the specific reaction type, the reactivity of the starting materials, and the catalyst system being used.

Pressure primarily becomes a significant factor in gas-phase reactions or when using volatile reactants or solvents in a sealed vessel, as seen in microwave chemistry. irb.hr For many liquid-phase syntheses of this compound conducted at or near atmospheric pressure, precise pressure control is less critical during the reaction itself, although vacuum is applied during downstream processing, such as solvent removal under reduced pressure or vacuum distillation. acs.orggoogle.com

Table 1: Reported Temperature Conditions for Syntheses of this compound Precursors and Analogs

| Compound/Reaction Type | Temperature (°C) | Pressure | Duration (h) | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-6-(isobutylamino)benzonitrile | 100 | Atmospheric | 12 | 90% | acs.org |

| Suzuki Coupling | 80 | Atmospheric (N₂) | 12 | 80% | acs.org |

| 3-N-(Isobutylamino)-4-nitrobenzonitrile | 170 | 40 bar | Not Specified | Not Specified | irb.hr |

| 4-(Alkylamino)-3-nitrobenzonitrile | Room Temp. | Atmospheric | 24 | 79% | nih.gov |

| 4-(Phenylamino)-3-nitrobenzonitrile | 80 | Atmospheric | 24 | Not Specified | nih.gov |

Catalyst Selection and Optimization (e.g., Pd-catalysts)

Catalyst selection is paramount in the synthesis of this compound derivatives, particularly in cross-coupling reactions used to form carbon-carbon bonds. Palladium (Pd) catalysts are extensively documented for their efficacy in these transformations. chemrxiv.org

For instance, in Suzuki coupling reactions to synthesize aryl-substituted aminobenzonitriles, a common catalyst is bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). acs.orgacs.org This catalyst, used in conjunction with a base like potassium carbonate, effectively facilitates the coupling of a bromo-benzonitrile derivative with a boronic acid. acs.org Optimization of this catalytic system involves adjusting the catalyst loading, base, and solvent mixture to maximize yield and minimize side reactions. mdpi.com

In the context of related reactions, other catalysts have been explored. For photocatalytic reactions involving derivatives of this compound, catalysts such as fac-Ir(ppy)₃ and Ru(bpy)₃Cl₂ were found to be less suitable than organic photocatalysts. acs.org For the hydrogenation of the nitrile group in the parent benzonitrile molecule, various precious metal catalysts have been screened, with a 10% Platinum on carbon (Pt/C) catalyst showing high efficacy under mild conditions (6 bar, 30 °C). researchgate.net This highlights that while palladium is key for C-C bond formation, other metals may be preferred for transformations of the nitrile group itself.

Table 2: Catalyst Systems Used in the Synthesis and Transformation of Benzonitrile Derivatives

| Reaction Type | Catalyst | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(PPh₃)₂ | 2-bromo-6-(isobutylamino)benzonitrile | Effective for C-C bond formation, yielding the biphenyl (B1667301) product in 80% yield. | acs.org |

| Photocatalysis | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂ | 2-allylaminobenzonitrile derivative | Found to be unsuitable for the desired transformation. | acs.org |

| Nitrile Hydrogenation | 10% Pt/C | Benzonitrile | High conversion and selectivity to the primary amine under mild conditions. | researchgate.net |

| Nitrile Hydrogenation | 5% Pd/C | Benzonitrile | Catalyzes hydrogenation to benzylamine, followed by hydrogenolysis to toluene. | researchgate.net |

| Ammoxidation | V₂O₅/Al₂O₃ | 2-chlorotoluene | A 10 wt% V₂O₅/Al₂O₃ catalyst showed the best performance for producing 2-chlorobenzonitrile. | rsc.org |

Purification and Isolation Techniques for Research Scale

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and byproducts.

Chromatographic Methods for Product Isolation (e.g., Column Chromatography, HPLC)

Flash column chromatography is the most frequently cited method for the purification of this compound and its derivatives on a research scale. acs.orgacs.orgacs.org This technique utilizes a stationary phase, typically silica (B1680970) gel (e.g., 100-200 or 300-400 mesh), and a mobile phase (eluent) to separate compounds based on their polarity. acs.org The selection of the eluent system is critical for achieving good separation. For derivatives of this compound, non-polar solvent systems such as petroleum ether and ethyl acetate (B1210297) in a high ratio (e.g., 30:1) are commonly used. acs.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique primarily used for analysis of purity, though it can be adapted for preparative-scale purification. For benzonitrile and its basic derivatives, which can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols, mixed-mode columns like Primesep D are recommended. sielc.com These columns contain both hydrophobic chains and basic groups that shield the analyte from acidic silanols, resulting in improved peak symmetry. sielc.com A typical mobile phase for HPLC analysis consists of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA). sielc.com

Table 3: Chromatographic Purification and Analysis Conditions

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Compound Class | Reference |

|---|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel (300-400 mesh) | Petroleum Ether:Ethyl Acetate (30:1) | Isolation | 2-(Allyl(isobutyl)amino)benzonitrile derivatives | acs.org |

| HPLC | Primesep D | Acetonitrile / Water with TFA | Analysis (improved peak shape) | Benzonitrile (and other hydrophobic amines) | sielc.com |

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. While detailed recrystallization procedures for this compound are not extensively described in the provided context, the method is frequently applied to its analogs. The process involves dissolving the crude solid product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For similar compounds like 4-(alkylamino)-3-nitrobenzonitriles, the purification process involves filtering the precipitated solid and washing it with a cold solvent, such as cooled ethanol. nih.gov This washing step is crucial to remove any residual impurities adhering to the surface of the crystals. The selection of an appropriate solvent is key; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The final pure solid is then typically dried under vacuum.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Detailed NMR spectral data for 2-(Isobutylamino)benzonitrile is not available in the reviewed scientific literature.

Specific ¹H NMR chemical shifts and coupling constants for this compound have not been published.

Published ¹³C NMR spectral data for this compound could not be located.

There are no available 2D NMR studies (COSY, HSQC, HMBC) for this compound in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Comprehensive mass spectrometry data for this compound is not available in surveyed databases.

The exact mass determination via HRMS for this compound has not been reported.

Detailed studies on the mass spectral fragmentation pattern of this compound have not been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the nitrile (C≡N) and the secondary amine (N-H).

Analysis of Nitrile (C≡N) Stretching Frequencies

The nitrile group (C≡N) possesses a strong, sharp absorption band in a relatively uncongested region of the IR spectrum. For aromatic nitriles, this stretching vibration typically appears in the range of 2240–2220 cm⁻¹. chemicalbook.com The conjugation of the nitrile group with the benzene (B151609) ring slightly lowers the frequency compared to saturated aliphatic nitriles. chemicalbook.comnih.gov The precise wavenumber for this compound would be influenced by the electronic effect of the ortho-isobutylamino substituent.

Table 1: Expected IR Absorption for Nitrile Group

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Nitrile (C≡N) | Stretching | 2240–2220 | Strong, Sharp |

Amine N-H Stretching and Bending Vibrations

The secondary amine (-NH-) group in this compound would exhibit characteristic stretching and bending vibrations.

N-H Stretching: Secondary amines typically show a single, sharp to moderately broad absorption band in the region of 3500–3300 cm⁻¹ due to N-H stretching. latech.edu Its intensity is generally weaker than that of an O-H stretch.

N-H Bending: An N-H bending vibration is expected to appear in the region of 1650–1550 cm⁻¹. This band is of variable intensity.

The isobutyl group would also contribute signals, primarily from C-H stretching (around 3000–2850 cm⁻¹) and bending vibrations (around 1470-1370 cm⁻¹). analis.com.my

Table 2: Expected IR Absorptions for Secondary Amine Group

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Secondary Amine (-NH-) | N-H Stretch | 3500–3300 | Moderate |

| Secondary Amine (-NH-) | N-H Bend | 1650–1550 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

Electronic Absorption Characteristics of the Benzonitrile (B105546) Chromophore

The core chromophore in the molecule is benzonitrile. Benzonitrile itself displays two main absorption bands in its UV spectrum, which are characteristic of many benzene derivatives. These absorptions are due to π → π* transitions within the aromatic ring.

A strong primary band (E-band) typically appears around 224 nm.

A weaker secondary band (B-band), showing fine structure, is observed around 271 nm.

Influence of the Isobutylamino Substituent on UV-Vis Spectra

The isobutylamino group attached to the benzene ring acts as an auxochrome—a group that modifies the absorption of a chromophore. The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, which has several effects:

Bathochromic Shift (Red Shift): The delocalization of the nitrogen lone pair extends the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the absorption bands to longer wavelengths (a red shift) compared to unsubstituted benzonitrile.

Hyperchromic Effect: The presence of the amino group is also expected to increase the intensity of the absorption bands (a hyperchromic effect).

Therefore, for this compound, the primary and secondary absorption bands would be expected at wavelengths longer than 224 nm and 271 nm, respectively.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide detailed information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule.

Conformation: The spatial orientation of the isobutyl group relative to the plane of the benzonitrile ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonding (e.g., between the N-H group of one molecule and the nitrile nitrogen of another) or van der Waals interactions that stabilize the solid-state structure.

However, a search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no empirical data on its solid-state structure can be presented.

Single Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While no SCXRD data exists for this compound, studies on other benzonitrile derivatives provide a reference for the type of information that would be obtained. For such compounds, SCXRD analysis confirms the planar structure of the benzene ring and the geometry of the substituent groups. For this compound, this analysis would precisely measure the C-N bond lengths and angles of the isobutylamino group and the cyano group, as well as the dihedral angle between the plane of the substituent and the benzene ring.

Table 1: Representative Crystallographic Data for Benzonitrile Derivatives (Hypothetical for this compound) This table is illustrative and does not represent actual data for the specified compound.

| Parameter | Expected Information | Example from Benzonitrile Derivatives |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell | a ≈ 6.0, b ≈ 14.0, c ≈ 7.5 |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell | α = 90, β ≈ 105, γ = 90 |

| C≡N Bond Length (Å) | Length of the nitrile triple bond | ~1.14 Å |

| C-NH Bond Length (Å) | Length of the bond between the ring and the amino group | ~1.37 Å |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining a crystal's stability, melting point, and solubility.

For this compound, the primary intermolecular interactions would be:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the nitrile nitrogen (C≡N) is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, creating chains or dimeric structures that are fundamental to the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also play a role in the crystal packing, although these might be influenced by the steric bulk of the isobutyl group.

Analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which visualizes and quantifies the different types of intermolecular contacts within the crystal. researchgate.net

Advanced Spectroscopic Techniques

Spectroscopic methods that probe the vibrational and rotational energy levels of a molecule offer complementary information to diffraction studies. These techniques are valuable for both structural confirmation and for understanding molecular dynamics.

Raman Spectroscopy Applications

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on a molecule's vibrational modes. It is particularly sensitive to non-polar and symmetric bonds.

A Raman spectrum for this compound would be expected to show characteristic peaks corresponding to specific molecular vibrations. The most prominent and diagnostically useful peak would be the C≡N stretching vibration, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net Other key vibrational modes would include:

C-H stretching of the aromatic ring and the isobutyl group.

N-H stretching of the amine group.

In-plane and out-of-plane bending modes of the benzene ring.

Studies on benzonitrile and its derivatives have used Raman spectroscopy to investigate changes in vibrational frequencies upon substitution or due to intermolecular interactions in different environments. researchgate.netnih.gov

Table 2: Expected Characteristic Raman Shifts for this compound This table is illustrative and based on typical values for related functional groups.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (isobutyl) | 2850 - 3000 |

| Nitrile (C≡N) Stretch | 2220 - 2240 |

| Aromatic Ring (C=C) Stretch | 1580 - 1610 |

| N-H Bend | 1500 - 1550 |

Millimeter-Wave and Far-Infrared Spectroscopy for Vibrational States

Millimeter-wave and far-infrared (far-IR) spectroscopy are powerful techniques for probing the low-energy transitions in molecules, specifically rotational transitions and low-frequency vibrational modes (e.g., torsional motions and large-amplitude vibrations).

While no such studies have been performed on this compound, extensive research on the parent benzonitrile molecule demonstrates the utility of these methods. researchgate.net A combination of millimeter-wave and far-IR spectroscopy allows for the precise determination of rotational constants, from which the molecule's moments of inertia and, consequently, its gas-phase structure can be derived with high accuracy. researchgate.net These techniques are also essential for analyzing complex phenomena such as Coriolis coupling between vibrational states and other rovibrational interactions. researchgate.net For a molecule like this compound, these methods could provide detailed information on the conformational dynamics of the isobutyl group relative to the phenyl ring in the gas phase.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2-(Isobutylamino)benzonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization for this compound

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-N, C≡N). |

| Bond Angles (°) | Calculated angles formed by three consecutive bonded atoms. |

| Dihedral Angles (°) | Calculated torsional angles defining the 3D conformation, especially for the flexible isobutyl group. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. chemrxiv.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netschrodinger.com For this compound, calculations would reveal the spatial distribution of these orbitals and the magnitude of the energy gap, providing insight into its electronic transitions and reactivity patterns. researchgate.net

Table 2: Frontier Molecular Orbital Data

| Parameter | Unit | Description |

|---|---|---|

| EHOMO | eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's van der Waals surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP analysis would likely show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atom of the amino group. This analysis helps in identifying sites for intermolecular interactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net

Global Descriptors : These parameters describe the reactivity of the molecule as a whole. They include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.gov The electrophilicity index measures a molecule's ability to accept electrons. chemrxiv.org

Local Descriptors : These are used to identify the most reactive sites within a molecule. The Fukui function is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps predict where a nucleophilic or electrophilic attack is most likely to occur on the this compound molecule. nih.govnih.gov The nucleophilicity index (N) is another descriptor used to classify the nucleophilic power of a molecule. nih.gov

Table 3: Key Reactivity Descriptors

| Descriptor | Symbol | Description |

|---|---|---|

| Chemical Potential | μ | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Global Electrophilicity | ω | Quantifies the ability of a molecule to act as an electrophile. |

| Nucleophilicity Index | N | Quantifies the ability of a molecule to act as a nucleophile. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. stanford.edunih.gov

The isobutyl group in this compound is flexible due to the rotation around its single bonds. MD simulations can be used to perform a conformational analysis, exploring the different spatial arrangements (conformers) the molecule can adopt and their relative energies. mdpi.com

By simulating the molecule's movement over a period of time, researchers can understand its dynamic behavior. This includes the flexibility of the alkyl chain, the rotation around the bond connecting the amino group to the benzene (B151609) ring, and how these motions might influence the molecule's ability to interact with other molecules or biological targets. The simulation would generate a trajectory of atomic positions, from which structural fluctuations and preferred conformations can be analyzed.

Solvation Effects and Solvent Interactions

The biological activity and physicochemical properties of a molecule are significantly influenced by its interaction with the surrounding solvent. For this compound, both explicit and implicit solvent models can be employed to understand these effects. The molecule possesses distinct polar and non-polar regions: the nitrile (-CN) group and the secondary amine (-NH-) are polar and capable of hydrogen bonding, while the benzene ring and the isobutyl group are non-polar.

In polar protic solvents like water, the primary interactions would involve hydrogen bonding. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the hydrogen atom of the secondary amine can act as a hydrogen bond donor. These interactions are expected to stabilize the ground and excited electronic states of the molecule, potentially leading to solvatochromic shifts in its UV-visible spectrum. Studies on similar molecules, such as p-aminobenzonitrile, have shown that hydrogen bonding with water molecules significantly affects their electronic structure and spectroscopic properties.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the interactions would be dominated by dipole-dipole forces, particularly around the polar nitrile and amino groups. The absence of hydrogen bond donation from the solvent would result in a different solvation shell structure compared to protic solvents.

Computational methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) can be used to calculate the solvation free energy and predict how the solvent influences properties like dipole moment and electronic transitions. Molecular dynamics (MD) simulations with explicit solvent molecules can provide a more detailed picture of the specific hydrogen bonding networks and the dynamics of the solvation shell around this compound.

Table 1: Predicted Solvent-Solute Interactions for this compound

| Solvent Type | Primary Interaction | Molecular Moieties Involved | Expected Effect |

|---|---|---|---|

| Polar Protic | Hydrogen Bonding | Nitrile (acceptor), Amine (donor) | Stabilization of polar states, Solvatochromic shifts |

| Polar Aprotic | Dipole-Dipole | Nitrile, Amine | Moderate stabilization of polar states |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in understanding the potential biological targets of this compound.

Given the structural features of this compound, potential protein targets could include enzymes where a hydrophobic pocket is adjacent to a region with hydrogen bonding capabilities. For instance, kinases have been identified as targets for other benzonitrile (B105546) derivatives. In a hypothetical docking study of this compound into the ATP-binding site of a kinase, several types of interactions would be anticipated:

Hydrogen Bonding: The secondary amine could act as a hydrogen bond donor to a backbone carbonyl oxygen or an acceptor amino acid residue (e.g., Asp, Glu) in the protein. The nitrile group could act as a hydrogen bond acceptor with a donor residue (e.g., Lys, Arg).

Hydrophobic Interactions: The benzene ring and the isobutyl group can engage in hydrophobic interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket.

Pi-Stacking: The aromatic benzene ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a docking score or an estimated binding free energy (in kcal/mol), is calculated by the docking software's scoring function. This value provides a prediction of the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable complex and a higher predicted affinity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Kinase ATP-Binding Site

| Interaction Type | Ligand Moiety | Potential Protein Residues |

|---|---|---|

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Asp, Glu, Backbone C=O |

| Hydrogen Bond Acceptor | Nitrile (-CN) | Lys, Arg, Asn, Gln |

| Hydrophobic | Isobutyl group, Benzene ring | Val, Leu, Ile, Ala, Phe |

The "lock-and-key" model is a fundamental principle in structure-based drug design. It posits that the ligand (key) must have a complementary shape and chemical properties to the protein's binding site (lock) to achieve effective binding. Molecular docking simulations are a modern embodiment of this principle.

By analyzing the docked pose of this compound within a target's active site, researchers can identify opportunities for structural modifications to improve binding affinity and selectivity. For example, if the isobutyl group does not perfectly fill a hydrophobic pocket, it could be replaced with a larger or differently shaped alkyl group to enhance hydrophobic interactions. Similarly, if a hydrogen bond is predicted to be weak, the position of the amine or nitrile group could be altered to optimize the geometry of the interaction. This iterative process of docking, scoring, and molecular modification is a cornerstone of modern drug discovery.

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. It represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

For this compound, a hypothetical pharmacophore model can be generated based on its structural characteristics. This model would likely include:

A hydrogen bond donor feature corresponding to the secondary amine.

A hydrogen bond acceptor feature associated with the nitrile group.

An aromatic ring feature representing the benzonitrile core.

A hydrophobic feature for the isobutyl group.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that possess a similar arrangement of these key features and are therefore more likely to exhibit similar biological activity.

Table 3: Hypothetical Pharmacophore Features of this compound

| Feature | Moiety |

|---|---|

| Hydrogen Bond Donor | Secondary Amine (-NH-) |

| Hydrogen Bond Acceptor | Nitrile (-CN) |

| Aromatic Ring | Benzonitrile |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying structural modifications and their corresponding experimentally measured biological activities (e.g., IC50 values) would be required. The process would involve the following steps:

Data Set Preparation: A series of analogs of this compound would be synthesized and tested for a specific biological activity. These compounds would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Physicochemical descriptors: Including logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using the test set of compounds that were not used in model development. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to evaluate the model's robustness and predictive ability.

A robust QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Table 4: Examples of Descriptors Used in QSAR Model Development

| Descriptor Class | Example Descriptors |

|---|---|

| Topological | Molecular Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO-LUMO Gap |

Chemical Reactivity and Transformation Studies

General Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule is characterized by the cyano (-C≡N) group attached to the benzene (B151609) ring. This group is highly polar and contains a carbon-nitrogen triple bond, making it susceptible to a range of chemical transformations.

The cyano group is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.com The reaction proceeds in two main stages: the initial conversion of the nitrile to a primary amide (benzamide derivative), followed by the hydrolysis of the amide to the corresponding carboxylic acid (benzoic acid derivative). chemistrysteps.comlumenlearning.com For 2-(isobutylamino)benzonitrile, this transformation would ultimately produce 2-(isobutylamino)benzoic acid. The reaction is typically performed by heating the nitrile with an aqueous solution of a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH). lumenlearning.com The presence of the adjacent amino group may influence the reaction rate, potentially through anchimeric assistance or by altering the electronic properties of the nitrile carbon. cdnsciencepub.comresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is fundamental in organic synthesis for introducing aminomethyl groups. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), which provides the corresponding primary amine in high yield. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Rhodium, under a hydrogen atmosphere is another effective method. organic-chemistry.orgrsc.org Various borane (B79455) reagents have also been developed for the efficient reduction of nitriles. organic-chemistry.org Applying these methods to this compound would yield 2-(isobutylamino)benzylamine.

| Transformation | Reagent(s) | Intermediate Product | Final Product |

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-(Isobutylamino)benzamide | 2-(Isobutylamino)benzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | - | 2-(Isobutylamino)benzylamine |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | - | 2-(Isobutylamino)benzylamine |

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. wikipedia.org This reaction breaks the pi bonds of the C≡N triple bond and is a key step in many synthetic pathways.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. The initial product is an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. wikipedia.org For instance, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would produce 2-(isobutylamino)acetophenone.

Pinner Reaction: In the presence of an alcohol and a strong acid (like HCl), nitriles can be converted into imino esters, also known as Pinner salts. Subsequent hydrolysis of these intermediates can lead to the formation of esters or amides. wikipedia.org

Cyclization Reactions: The nitrile group in 2-(alkylamino)benzonitriles serves as a crucial electrophile in the synthesis of heterocyclic compounds. For example, these molecules are common precursors for the synthesis of quinazolines, where an intramolecular reaction or a reaction with another component leads to the formation of the heterocyclic ring system. organic-chemistry.org

Reactivity of the Isobutylamino Group

The secondary amine functionality (-NH-isobutyl) is a key determinant of the molecule's basicity and nucleophilicity.

The lone pair of electrons on the nitrogen atom of the isobutylamino group makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). This nucleophilic character allows it to react with a wide variety of electrophiles. chemistrysteps.com As a secondary amine, it can participate in reactions typical for this functional group class, such as condensation with carbonyl compounds to form enamines. libretexts.org

The hydrogen atom on the nitrogen is replaceable, allowing for further functionalization through alkylation and acylation.

Alkylation: As a secondary amine, this compound can undergo N-alkylation with alkyl halides or other alkylating agents to form a tertiary amine. google.comnih.gov This reaction typically requires a base to neutralize the acid byproduct. Nitriles themselves can also serve as alkylating agents for amines under reductive conditions. rsc.org

Acylation: The isobutylamino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. doubtnut.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-isobutyl-2-aminobenzonitrile. This reaction is often used to protect the amino group during other transformations, for example, to prevent its oxidation or its interference in electrophilic aromatic substitution reactions. pearson.com Sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) is a similar reaction that produces sulfonamides. researchgate.net

| Reaction | Reagent(s) | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Aromatic Ring Transformations and Substitutions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The regiochemical outcome of these substitutions is controlled by the directing effects of the two existing substituents.

The isobutylamino group (-NHR) is a powerful activating group and an ortho, para-director. cognitoedu.org It increases the electron density of the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgbyjus.com Conversely, the nitrile group (-CN) is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

In molecules with competing directing groups, the more powerful activating group dictates the position of substitution. makingmolecules.com Therefore, the strongly activating isobutylamino group will direct incoming electrophiles to the positions ortho and para to itself. The positions on the ring are numbered starting from the carbon bearing the nitrile group as C1. The isobutylamino group is at C2.

The positions ortho to the amino group are C3 and C1 (already substituted).

The position para to the amino group is C5.

Thus, electrophilic substitution is expected to occur primarily at the C3 and C5 positions. Steric hindrance from the bulky isobutyl group adjacent to C3 might favor substitution at the C5 position.

It is important to note that under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the amino group can be protonated to form an anilinium ion (-NH₂⁺R). This protonated group is strongly deactivating and a meta-director, which would alter the expected regioselectivity. byjus.com

| EAS Reaction | Typical Reagent(s) | Major Product(s) (Predicted) |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(isobutylamino)benzonitrile |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(isobutylamino)benzonitrile (and other isomers due to potential protonation) |

| Sulfonation | SO₃, H₂SO₄ | 2-(Isobutylamino)-5-sulfobenzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(isobutylamino)benzonitrile |

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the two substituents on the benzene ring: the isobutylamino group (-NHCH₂CH(CH₃)₂) and the nitrile group (-CN). msu.edu The isobutylamino group is a strong activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. libretexts.org Conversely, the nitrile group is a deactivating group and a meta-director because of its electron-withdrawing nature. masterorganicchemistry.com

In EAS reactions on this compound, the powerful activating and directing effect of the amino group dominates over the deactivating effect of the nitrile group. Therefore, electrophiles are directed primarily to the positions ortho and para to the isobutylamino group. The positions ortho to the amino group are C3 and C5, and the para position is C5. Since the C5 position is also meta to the deactivating nitrile group, it is the most favored site for substitution. The C3 position is less favored due to potential steric hindrance from the adjacent isobutylamino group.

Halogenation: Direct halogenation of aromatic amines like aniline (B41778) can be difficult to control, often leading to multiple substitutions and oxidation. libretexts.org However, for N-alkylated anilines, reactions can be more selective. The halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield predominantly the 5-halo derivative. Vapor-phase halogenation at high temperatures is another method used for halogenating benzonitriles, which can lead to exhaustive halogenation. google.com

Nitration and Sulfonation: Direct nitration and sulfonation of aromatic amines are often carried out under strongly acidic conditions, which can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₂R⁺). youtube.com To avoid this, the amino group's activating influence can be attenuated by acetylation. libretexts.org For this compound, nitration with nitric acid and sulfuric acid would likely lead to substitution at the C5 position, para to the amino group and meta to the nitrile group. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with wide applications in pharmaceutical and materials chemistry. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. mdpi.com To utilize this compound in a Suzuki coupling, it would first need to be halogenated, for instance, at the C5 position. The resulting 5-bromo-2-(isobutylamino)benzonitrile could then be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds at that position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org this compound can participate in this reaction in two ways:

As the amine component, reacting with an aryl halide to form a more complex diarylamine.

As the aryl halide component (after halogenation), reacting with another primary or secondary amine to introduce a new amino group.

Studies on related 2-aminobenzonitrile (B23959) derivatives have shown their utility in palladium-catalyzed reactions. For instance, 2-aminobenzonitriles can undergo a direct palladium-catalyzed addition reaction with sodium arylsulfinates to produce o-aminobenzophenones. mdpi.comresearchgate.net This highlights the nitrile group's ability to participate in palladium-catalyzed transformations.

Table 1: Representative Palladium-Catalyzed Reactions on 2-Aminobenzonitrile Scaffolds This table presents examples of reactions performed on the general 2-aminobenzonitrile scaffold, which are indicative of the potential reactivity of this compound.

| Reaction Type | Substrates | Catalyst/Ligand | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromo-13α-estrone-3-benzyl ether, Benzophenone imine | Pd(OAc)₂ / X-Phos | KOt-Bu, Toluene, MW | 2-Aminoestrone derivative | Good | beilstein-journals.org |

| Addition Reaction | 2-Aminobenzonitrile, Sodium p-tolylsulfinate | Pd(OAc)₂ / bpy | THF/H₂O, 80 °C | o-Aminobenzophenone | 87% | researchgate.net |

| Suzuki Coupling | Aryl Halides, Phenylboronic Acid | Pd(II) complex | K₂CO₃, MW | Biphenyls | Moderate to Excellent | mdpi.com |

Cyclization and Annulation Reactions Involving this compound

The juxtaposition of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. researchgate.net These reactions typically involve the participation of both functional groups in a cyclization process. longdom.org

For example, 2-aminobenzonitriles can react with aldehydes or ketones in the presence of a catalyst to form 2,3-dihydroquinazolines, which can then be oxidized to quinazolines. researchgate.net Another common route is the reaction with benzylamines and an oxidant to afford quinazoline (B50416) products. nih.gov The intramolecular cyclization of imine derivatives formed from the condensation of 2-aminobenzonitrile with aldehydes is also a known pathway to quinoline (B57606) derivatives. researchgate.net

The isobutyl group on the nitrogen atom can influence the reaction's steric course and the properties of the resulting heterocyclic product.

Table 2: Examples of Cyclization Reactions with 2-Aminobenzonitrile

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Aldehydes | Cu-BtH complex | 4-Alkoxyquinazolines | researchgate.net |

| 2-Aminobenzoketone | Benzylamine | ZIF-67 (Cobalt Zeolite), TBHP | Quinazoline | nih.gov |

| 2-Aminobenzonitrile | Substituted Aldehyde/Ketone | tBuOK | 4-Aminoquinoline | researchgate.net |

| 2-Ethynylaniline | Benzonitrile | Base, Oxidation | π-Conjugated Quinazoline | nih.gov |

Oxidation and Reduction Pathways

Oxidation: The oxidation of this compound can occur at the secondary amino group. Secondary amines can be oxidized to a variety of products, including hydroxylamines and nitrones, depending on the oxidant used. chimia.chlibretexts.org Stronger oxidation may lead to cleavage of the N-isobutyl bond or reactions involving the aromatic ring, especially if potent oxidants are used. For instance, oxidation of N,N-disubstituted hydroxylamines with reagents like manganese dioxide (MnO₂) can yield nitrones. chimia.ch Oxoammonium-catalyzed oxidation is another modern method for the selective oxidation of N-substituted amines to imides or related compounds. chemrxiv.org

Reduction: The primary site for reduction in this compound is the nitrile group. The reduction of nitriles is a fundamental transformation that typically yields primary amines. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method for nitrile reduction. thieme-connect.de Using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under a hydrogen atmosphere, the nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). wikipedia.orgresearchgate.net This would convert this compound into 2-(isobutylamino)benzylamine. A potential side reaction is the formation of secondary and tertiary amines through reaction of the intermediate imine with the product amine. wikipedia.org Kinetic studies on the hydrogenation of benzonitrile over palladium catalysts show a consecutive reaction where benzonitrile is first hydrogenated to benzylamine, which can then undergo hydrogenolysis. digitellinc.com

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are also effective for the reduction of nitriles to primary amines. wikipedia.org More specialized reagents like diisopropylaminoborane (B2863991) have also been shown to reduce a variety of aromatic nitriles to the corresponding benzylamines. nih.gov

Table 3: Common Reagents for Reduction of Aromatic Nitriles

| Method | Reagent/Catalyst | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Ethanol (B145695)/Water, Formate Source | qub.ac.uk |

| Catalytic Hydrogenation | H₂, Raney Nickel | Primary Amine | High pressure H₂ | wikipedia.org |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous Ether/THF | wikipedia.org |

| Chemical Reduction | Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | THF, 25 °C to reflux | nih.gov |

| Transfer Hydrogenation | 2-Propanol, Nickel Catalyst | Imine or Secondary Amine | 120 °C, THF | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

2-(Isobutylamino)benzonitrile serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic scaffold, allows for a variety of chemical transformations. This positions it as a key starting material for constructing more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The N-substituted aminobenzonitrile framework is instrumental in the synthesis of complex molecules. The isobutylamino group can direct ortho-metalation reactions, allowing for further functionalization of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a diverse range of derivatives. While specific, complex natural products or pharmaceutical agents derived directly from this compound are not widely documented, the synthetic utility of the closely related 2-aminobenzonitrile (B23959) is well-established for creating biologically relevant scaffolds researchgate.net.

Building Block for Heterocyclic Compounds (e.g., Quinoline (B57606) Derivatives, Benzimidazoles)

The most significant role of aminobenzonitriles is as precursors to nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science mdpi.comnih.gov.

Quinoline Derivatives: A well-documented synthetic route for quinoline derivatives utilizes 2-aminobenzonitrile as a starting material researchgate.net. This methodology can be extrapolated to its N-isobutyl analogue. The synthesis is a two-step process:

Imine Formation: The first step involves the condensation reaction of the 2-amino group with an aliphatic aldehyde or ketone. This reaction is typically catalyzed by a base, such as sodium hydroxide, to form an N-substituted imine intermediate.

Intramolecular Cyclization: The intermediate imine then undergoes an intramolecular cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK). The base facilitates the deprotonation of the carbon alpha to the imine, which then attacks the nitrile carbon, leading to the formation of the quinoline ring system researchgate.net.

This reaction pathway, known as the Friedländer annulation, is a cornerstone for synthesizing polysubstituted quinolines from 2-aminoaryl aldehydes or ketones researchgate.net. The use of this compound would be expected to yield N-isobutyl quinoline derivatives, introducing a lipophilic substituent that could modulate the pharmacological or material properties of the final product.

Interactive Table: Plausible Synthesis of Quinoline Derivatives

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1 | This compound, Ketone/Aldehyde | Sodium Hydroxide (NaOH) | Imine Intermediate |

| 2 | Imine Intermediate | Potassium tert-butoxide (t-BuOK) | 4-Aminoquinoline Derivative |

Benzimidazole Derivatives: Benzimidazoles are another critical class of heterocycles with a wide range of biological activities. The traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative organic-chemistry.org. The direct use of this compound for benzimidazole synthesis is less straightforward, as it would require the transformation of the nitrile group into a participant in the cyclization. Alternative strategies, possibly involving reductive cyclization or rearrangement pathways, would need to be explored. Research into electrochemical methods for synthesizing N-substituted 2-aminobenzimidazoles from N-substituted o-phenylenediamines highlights modern approaches to creating these valuable structures organic-chemistry.org.

Development of New Chemical Reactions and Methodologies

There is currently a lack of specific research literature detailing the use of this compound as a key substrate in the development of novel chemical reactions or synthetic methodologies. However, the general class of benzonitriles has been used to explore new catalytic processes. For instance, benzonitrile (B105546) can serve as an amino source in copper-catalyzed electrochemical C-H amidation reactions. Such studies open avenues for using nitrile-containing compounds in unconventional ways, though these applications are not yet reported for the isobutylamino derivative.

Advanced Materials Research and Polymer Chemistry (e.g., Liquid Crystals)

The application of this compound in advanced materials is speculative but grounded in the known properties of related compounds. The benzonitrile moiety is a common structural feature in molecules designed for liquid crystals and organic light-emitting diodes (OLEDs) smolecule.com.

The rigid aromatic core and the polar nitrile group of benzonitrile derivatives contribute to the anisotropic properties required for the formation of liquid crystalline phases myskinrecipes.commyskinrecipes.com. The presence of an alkylamino chain, such as the isobutyl group, can influence the melting and clearing points of the mesophase. While a variety of benzonitrile derivatives are marketed for liquid crystal applications, specific data on this compound is not available myskinrecipes.commyskinrecipes.com. Its potential in this field remains an area for future investigation smolecule.com.

Similarly, in polymer chemistry, while there are no specific reports of polymers derived from this compound, the amino group offers a handle for polymerization, potentially leading to the creation of novel polyamides or other functional polymers.

Applications in Chemo- and Biosensing

The structural framework of this compound suggests its potential as a scaffold for chemo- or biosensors. The aromatic system can act as a fluorophore, and the amino group can serve as a binding site for analytes. Interaction with a target ion or molecule could modulate the electronic properties of the benzonitrile system, leading to a detectable change in fluorescence or color.

Although no sensing applications have been reported for this specific compound, related aminobenzonitrile derivatives have been successfully developed as fluorescent sensors. For example, a derivative incorporating two benzylamino groups has been shown to be a selective "turn-off" fluorescent sensor for copper (Cu²⁺) ions. This indicates that the aminobenzonitrile scaffold is a promising platform for the design of new chemical sensors mdpi.com. The development of such sensors often relies on the principle that coordination of a metal ion to the sensor molecule quenches its fluorescence.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing N-alkylated aminobenzonitriles is a key area of future research. Traditional methods for amine synthesis often involve harsh reaction conditions, stoichiometric waste, and the use of hazardous reagents. rsc.orgbenthamdirect.com Future investigations into the synthesis of 2-(isobutylamino)benzonitrile will likely focus on greener and more sustainable alternatives.

One promising avenue is the application of catalytic systems that promote sustainability. For instance, research into visible-light-promoted chemical reactions using catalysts like ruthenium and iridium complexes could offer an environmentally sustainable method for amine synthesis. sciencedaily.com This "green chemistry" approach aims to create new molecules and reactions with minimal environmental impact. sciencedaily.com Another sustainable approach is the use of hydrogen borrowing or reductive amination, which can be applied to biomass-derived precursors, further enhancing the green credentials of the synthesis. rsc.orgacs.orggctlc.org

Furthermore, the development of solvent-free or eco-friendly solvent-based syntheses will be crucial. For example, a one-step, solvent-free procedure for synthesizing α-aminonitriles has been shown to be highly efficient and environmentally friendly, aligning with the principles of green chemistry. organic-chemistry.org Exploring similar methodologies for this compound could lead to more sustainable and industrially viable production processes. The table below outlines potential sustainable synthetic approaches.

| Synthetic Approach | Description | Potential Advantages |

| Visible-Light Photocatalysis | Utilizes visible light as an energy source with metal complexes (e.g., ruthenium, iridium) to catalyze the reaction. | Reduced energy consumption, milder reaction conditions, and potential for novel reactivity. sciencedaily.com |

| Hydrogen Borrowing/Reductive Amination | Employs a catalyst to temporarily "borrow" hydrogen from an alcohol, which is then used to reduce an imine formed in situ. | High atom economy, use of renewable feedstocks (biomass-derived alcohols), and reduced waste. rsc.org |

| Solvent-Free Synthesis | Conducts the reaction in the absence of a solvent, often with the aid of a catalyst. | Reduced solvent waste, simplified purification, and potentially faster reaction rates. organic-chemistry.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction

Computational chemistry offers powerful tools for understanding the reaction mechanisms, electronic properties, and potential reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for investigating the molecular mechanisms of reactions involving benzonitrile (B105546) derivatives and amines. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov

Future computational studies on this compound could focus on several key areas. DFT calculations can be employed to model the transition states and reaction pathways of its synthesis, providing insights that could lead to the optimization of reaction conditions and the design of more efficient catalysts. rsc.orgresearchgate.net For example, DFT has been used to study the interaction of CO2 with various amine structures, which could be analogous to understanding the reactivity of the amine group in this compound. acs.org